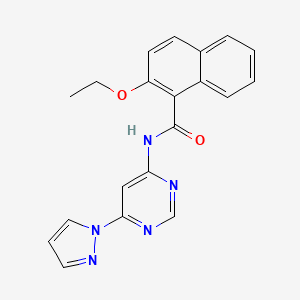

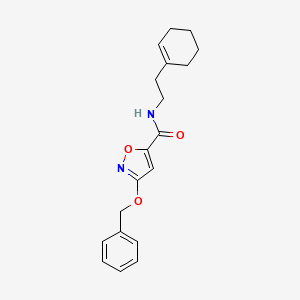

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis Analysis

The synthesis of pyrazole-bearing compounds involves the use of hydrazine-coupled pyrazoles . The structures of these compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Molecular Structure Analysis

The molecular structure of pyrazole-bearing compounds was confirmed using elemental microanalysis, FTIR, and 1H NMR techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole-bearing compounds include the coupling of hydrazines with pyrazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-bearing compounds were analyzed using elemental microanalysis, FTIR, and 1H NMR techniques .

Mechanism of Action

Target of Action

The primary targets of the compound N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide are currently unknown. The compound contains a pyrazole and pyrimidine moiety, which are known to be involved in a broad range of biological activities . .

Mode of Action

Compounds containing pyrazole and pyrimidine moieties are known to interact with various enzymes and receptors, leading to changes in cellular processes . .

Biochemical Pathways

Pyrazole and pyrimidine derivatives have been reported to influence a variety of biochemical pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific pathways affected by this compound would depend on its exact targets and mode of action.

Result of Action

Given the broad range of activities associated with pyrazole and pyrimidine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.

Advantages and Limitations for Lab Experiments

One advantage of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide is its specificity for Nek2, which makes it a useful tool for studying the role of Nek2 in cancer cells. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Future Directions

There are several future directions for the development of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide as a cancer therapy. One direction is to further optimize the compound to improve its potency and selectivity for Nek2. Another direction is to test the compound in clinical trials to determine its efficacy and safety in humans. In addition, this compound could be tested in combination with other cancer therapies to determine if it has synergistic effects. Finally, the role of Nek2 in other diseases, such as neurodegenerative diseases, could be studied using this compound as a tool.

Synthesis Methods

The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-ethoxy-1-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-amino-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid to form the intermediate 6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide. This intermediate is then reacted with 2-amino-5-chloropyridine to form the final product, this compound.

Scientific Research Applications

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce cell cycle arrest and apoptosis in these cells, suggesting that it has potential as a cancer therapy.

Biochemical Analysis

Biochemical Properties

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can modulate the expression of genes involved in apoptosis, thereby affecting cell survival and death .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing cellular signaling and promoting cell survival . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . The involvement of this compound in metabolic pathways can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate the distribution of this compound to various tissues, influencing its localization and accumulation .

properties

IUPAC Name |

2-ethoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-2-27-16-9-8-14-6-3-4-7-15(14)19(16)20(26)24-17-12-18(22-13-21-17)25-11-5-10-23-25/h3-13H,2H2,1H3,(H,21,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSHJXAFCKPMJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2426251.png)

![N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426253.png)

![methyl {8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2426259.png)

![4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2426265.png)